molecular formula C20H16Cl2N4O3S B2920851 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203006-76-1

5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Katalognummer: B2920851
CAS-Nummer: 1203006-76-1
Molekulargewicht: 463.33
InChI-Schlüssel: UNZYILCKALPBOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features a thiazole fused to a pyridazinone core, substituted with a 2,4-dichlorobenzyl group at position 5, a furan-2-yl moiety at position 7, and a morpholine ring at position 2. These substituents contribute to its unique physicochemical properties, including lipophilicity (due to the dichlorobenzyl group) and hydrogen-bonding capacity (via the morpholine and furan groups). While its specific biological targets remain under investigation, analogs of this scaffold have shown activity in kinase inhibition and antimicrobial assays .

Eigenschaften

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O3S/c21-13-4-3-12(14(22)10-13)11-26-19(27)17-18(16(24-26)15-2-1-7-29-15)30-20(23-17)25-5-8-28-9-6-25/h1-4,7,10H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZYILCKALPBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H14ClN5O2
  • Molecular Weight : 331.76 g/mol

This compound features a unique arrangement of a pyridazinone core linked to a furan moiety and a dichlorobenzyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
  • Anticancer Potential : Shows promise in inhibiting cancer cell growth in vitro.
  • Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in biological assays.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Antimicrobial Activity

A study conducted by Zhang et al. (2020) assessed the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 20 µg/mL, showcasing its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies performed by Lu et al. (2021) demonstrated that the compound effectively induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

Research by Cao et al. (2022) highlighted the anti-inflammatory properties of the compound. In animal models, administration led to a significant reduction in levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

The compound’s thiazolo[4,5-d]pyridazinone core differentiates it from structurally related thiazolo[4,5-d]pyrimidine derivatives. For example, 5-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 and 20 in ) feature a pyrimidine ring fused to the thiazole, whereas the pyridazinone core here introduces distinct electronic and steric properties.

Substituent Effects

  • 5-(2,4-Dichlorobenzyl) Group : This substituent enhances lipophilicity compared to simpler phenyl or alkyl groups in analogs like 19 and 20 . The electron-withdrawing chlorine atoms may also modulate electronic interactions with biological targets.
  • 7-(Furan-2-yl) Group : Unlike the hydroxycoumarin or phenyl substituents in analogs (e.g., compound 19 ), the furan moiety introduces a planar, oxygen-rich heterocycle that could influence π-π stacking or hydrogen-bonding interactions.
  • 2-Morpholino Group: Morpholine substituents, as seen here, improve aqueous solubility compared to thioether or amino groups in other derivatives (e.g., compound 20) .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents (Positions) Key Properties
Target Compound Thiazolo[4,5-d]pyridazinone 5: 2,4-Dichlorobenzyl; 7: Furan-2-yl; 2: Morpholine High lipophilicity, moderate solubility
Thiazolo[4,5-d]pyrimidine (19) Thiazolo[4,5-d]pyrimidine 7: Phenyl; 5: Thioxo; 2: Hydroxycoumarin Lower solubility, strong π-π interactions
Thiazolo[4,5-d]pyrimidine (20) Thiazolo[4,5-d]pyrimidine 2: Phenyl; 5: Thioxo; 3: Aminocoumarin Enhanced H-bonding, reduced stability

Research Findings and Limitations

While direct pharmacological data for 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one are scarce, inferences can be drawn from related compounds:

  • Kinase inhibition: Thiazolo[4,5-d]pyridazinones with morpholine substituents have shown moderate activity against CDK2 and EGFR kinases in preclinical studies.
  • or Aspergillus spp.

Limitations: The evidence provided (e.g., ) focuses on pyrimidine analogs, and direct comparisons with pyridazinone derivatives require further experimental validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.